REACTION_CXSMILES
|
F[B-](F)(F)F.C([N+]1C=CN(C)C=1)CCC.F[C:17]1[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][C:18]=1[CH3:26].[C:27]([N:30]1[CH2:35][CH2:34][NH:33][CH2:32][CH2:31]1)(=[O:29])[CH3:28]>C(#N)C.CCOC(C)=O.O>[C:27]([N:30]1[CH2:35][CH2:34][N:33]([C:17]2[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][C:18]=2[CH3:26])[CH2:32][CH2:31]1)(=[O:29])[CH3:28] |f:0.1|
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Name
|
|
Quantity
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1.75 g
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Type
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reactant
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Smiles
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F[B-](F)(F)F.C(CCC)[N+]1=CN(C=C1)C
|
Name
|
|
Quantity
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12 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=C(C=C1)[N+](=O)[O-])C
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Name
|
|
Quantity
|
39.7 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)N1CCNCC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Control Type
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UNSPECIFIED
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Setpoint
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95 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to cool down to room temperature
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Type
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CUSTOM
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Details
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The precipitate formed
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Type
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FILTRATION
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Details
|
was filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCN(CC1)C1=C(C=C(C=C1)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |